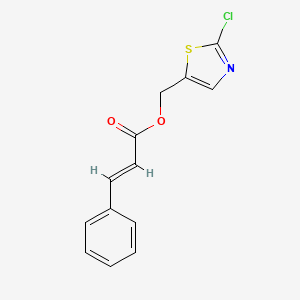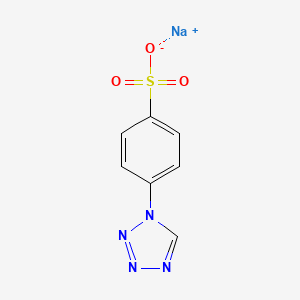
sodium 4-(1H-tetrazol-1-yl)benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-(1H-tetrazol-1-yl)benzenesulfonate is a chemical compound with the molecular formula C(_7)H(_5)N(_4)NaO(_3)S and a molecular weight of 248.20 g/mol. It is characterized by the presence of a tetrazole ring attached to a benzenesulfonate group, making it a valuable compound in various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(1H-tetrazol-1-yl)benzenesulfonate typically involves the reaction of 4-chlorobenzenesulfonic acid with sodium azide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The general reaction conditions include:
Temperature: Moderate heating (50-80°C)
Solvent: Aqueous or organic solvents like dimethylformamide (DMF)
Catalysts: Often, no catalyst is required, but phase transfer catalysts can be used to enhance the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the tetrazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Various oxidized tetrazole derivatives
Reduction Products: Reduced forms of the benzenesulfonate group
Substitution Products: Functionalized benzenesulfonates with diverse applications
科学的研究の応用
Sodium 4-(1H-tetrazol-1-yl)benzenesulfonate is utilized in several scientific fields:
Chemistry: As a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Used in biochemical assays and as a probe in molecular biology due to its unique structural properties.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Employed in the manufacture of dyes, pigments, and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which sodium 4-(1H-tetrazol-1-yl)benzenesulfonate exerts its effects is largely dependent on its ability to interact with various molecular targets. The tetrazole ring can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
類似化合物との比較
- Sodium 4-(1H-tetrazol-1-yl)benzoate
- Sodium 4-(1H-tetrazol-1-yl)phenylsulfonate
Comparison: Sodium 4-(1H-tetrazol-1-yl)benzenesulfonate is unique due to its specific combination of a tetrazole ring and a benzenesulfonate group. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, which are not as pronounced in similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.
特性
IUPAC Name |
sodium;4-(tetrazol-1-yl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3S.Na/c12-15(13,14)7-3-1-6(2-4-7)11-5-8-9-10-11;/h1-5H,(H,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOXJDRKDLHQOZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N4NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide](/img/structure/B2574472.png)
![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B2574473.png)
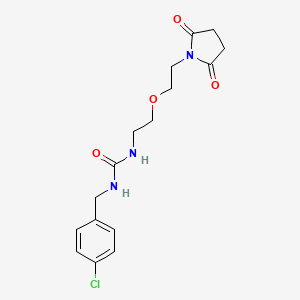

![1-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2574479.png)
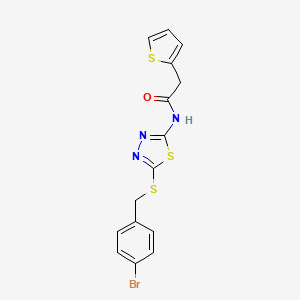
![N-(1,3-benzothiazol-2-yl)-2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2574482.png)
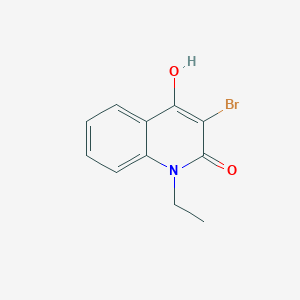
![(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2574485.png)
![1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea](/img/structure/B2574487.png)
![4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide](/img/structure/B2574488.png)
